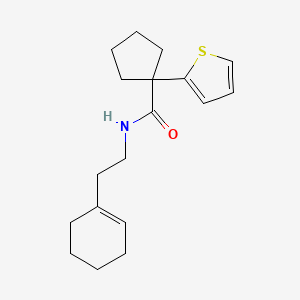
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C18H25NOS and its molecular weight is 303.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with functionalization of the cyclopentane core followed by coupling with the cyclohexene-thiophene moiety. Key steps include:
- Cyclopentane carboxamide formation : Amidation using activated esters or coupling reagents like EDC/HOBt .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, while reflux conditions (e.g., 80–100°C) improve intermediate stability .
- Catalyst selection : Triethylamine or phosphorus pentasulfide aids in minimizing side reactions during thiophene incorporation .
Yield optimization requires iterative adjustments to temperature, stoichiometry, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic and chromatographic techniques are essential for confirming the molecular structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., cyclohexene double bond at δ 5.6–6.0 ppm) and confirms stereochemistry .
- Infrared Spectroscopy (IR) : Validates carboxamide C=O stretching (~1650 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Ensures molecular ion alignment with the theoretical mass (C₁₉H₂₄N₂OS: 336.16 g/mol) .
- HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can molecular docking studies be designed to elucidate the interaction mechanisms between this compound and potential biological targets (e.g., enzymes or receptors)?
- Target selection : Prioritize proteins with known affinity for thiophene/cyclohexene motifs, such as cytochrome P450 isoforms or G-protein-coupled receptors .
- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to model ligand-receptor binding .
- Validation : Cross-reference docking scores (ΔG < −6 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
- Dynamic simulations : Perform 100-ns MD simulations (AMBER/NAMD) to assess binding stability and identify key residues (e.g., hydrophobic pockets accommodating the cyclohexene group) .
Q. What strategies are effective in resolving contradictions in experimental data related to the compound's stability under varying environmental conditions?
- Controlled degradation studies : Expose the compound to stressors (pH 2–12, UV light, 40–60°C) and monitor degradation via LC-MS. For example, acidic conditions may hydrolyze the carboxamide bond, requiring stabilization with lyoprotectants (e.g., trehalose) .
- Crystallographic analysis : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 123 K) reveals conformational flexibility, such as dihedral angle variations (<15°) between aromatic rings that impact stability .
- Thermogravimetric Analysis (TGA) : Quantifies thermal decomposition thresholds (e.g., >200°C) to guide storage protocols .
Q. How do structural modifications (e.g., substituent variation on the thiophene or cyclohexene groups) influence the compound's bioactivity and pharmacokinetic profile?
- Comparative SAR studies : Synthesize analogs (e.g., replacing thiophene with furan) and evaluate via:
- Key findings : Electron-withdrawing groups on thiophene (e.g., nitro) enhance target affinity but reduce solubility, necessitating PEGylation for in vivo applications .
Q. What methodologies are recommended for investigating the compound's potential neuroprotective effects in preclinical models of neurological disorders?
- In vitro models : Use SH-SY5Y neurons exposed to Aβ₄₂ oligomers; quantify cell viability (Calcein-AM) and ROS levels (DCFH-DA assay) .
- In vivo models : Administer 10–50 mg/kg (IP) in transgenic Alzheimer’s mice (APP/PS1) and assess cognitive improvement via Morris water maze .
- Biomarker analysis : ELISA-based detection of TNF-α and IL-6 in cerebrospinal fluid to confirm anti-inflammatory activity .
Q. Methodological Considerations
属性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NOS/c20-17(19-13-10-15-7-2-1-3-8-15)18(11-4-5-12-18)16-9-6-14-21-16/h6-7,9,14H,1-5,8,10-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEOKGXERHXGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














